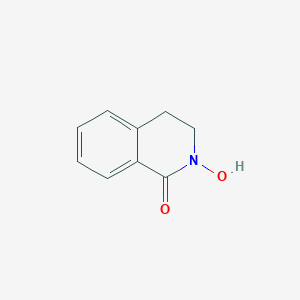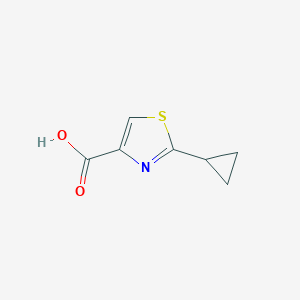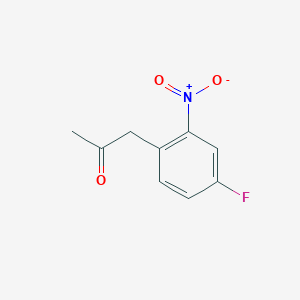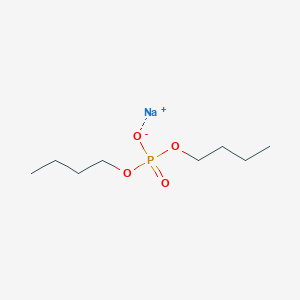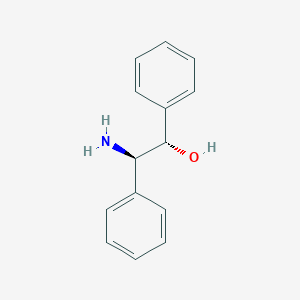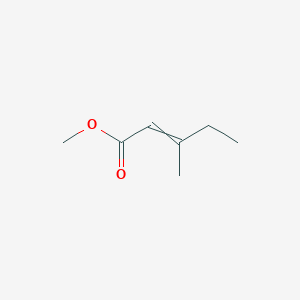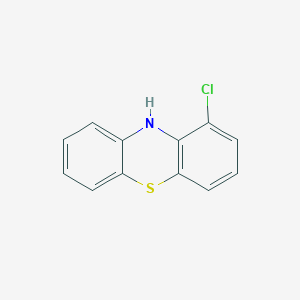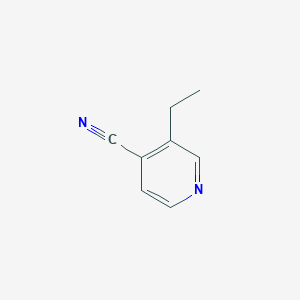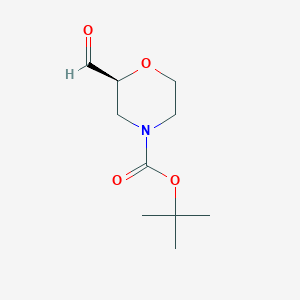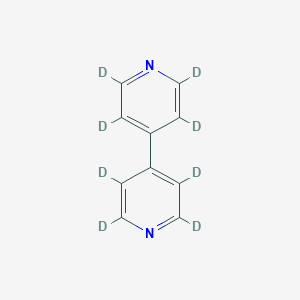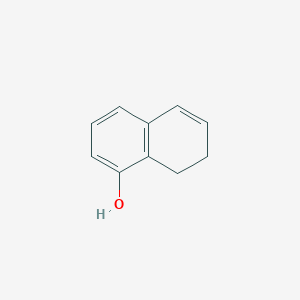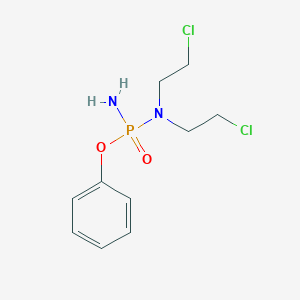
N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster is an organic compound with the molecular formula C10H15Cl2N2O2P.
Métodos De Preparación
The synthesis of N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster typically involves the reaction of chloroethanol with chloroacetic acid, followed by a nucleophilic substitution reaction to introduce the phosphoryl group . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .
Análisis De Reacciones Químicas
N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or related compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster involves its interaction with molecular targets such as DNA and proteins. It can form cross-linked DNA adducts, inhibiting DNA strand separation during replication, which leads to cytotoxic effects . This mechanism is particularly relevant in its potential use as an anticancer agent, where it induces DNA damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster is similar to other compounds like phosphoramide mustard and nitrogen mustards. it is unique due to its specific phosphoryl group, which imparts distinct chemical properties and reactivity . Similar compounds include:
Phosphoramide mustard: Known for its use in chemotherapy.
Nitrogen mustards: A class of compounds used in chemical warfare and cancer treatment.
These compounds share some chemical characteristics but differ in their specific applications and mechanisms of action.
Propiedades
IUPAC Name |
N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl2N2O2P/c11-6-8-14(9-7-12)17(13,15)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGHJWLSOOKTQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290609 |
Source


|
| Record name | phenyl n,n-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18374-36-2 |
Source


|
| Record name | NSC69940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl n,n-bis(2-chloroethyl)phosphorodiamidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
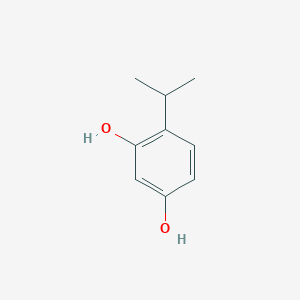
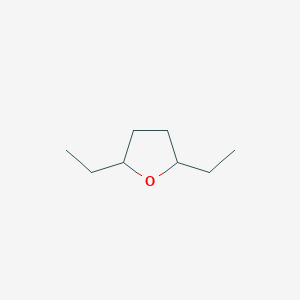
![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)
